Becliconazole
Overview
Description
Becliconazole is a small molecule drug that acts as an inhibitor of fungal CYP51A1, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. It was initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL and is primarily used in the treatment of fungal infections and skin diseases .
Preparation Methods
The synthesis of Becliconazole involves the construction of its benzofuran-imidazole coreThe reaction conditions often involve the use of mild bases and controlled temperatures to ensure the regioselectivity and yield of the desired product . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the purity and efficacy of the compound .
Chemical Reactions Analysis
Becliconazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Becliconazole has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of antifungal agents and their mechanisms of action.
Biology: this compound is employed in research on fungal biology and the development of resistance mechanisms.
Medicine: It is investigated for its therapeutic potential in treating various fungal infections and skin diseases.
Industry: This compound is used in the formulation of antifungal creams and ointments for clinical use
Mechanism of Action
Becliconazole exerts its effects by inhibiting the enzyme CYP51A1, which is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the binding of this compound to the active site of CYP51A1, preventing the conversion of lanosterol to ergosterol .
Comparison with Similar Compounds
Becliconazole is similar to other antifungal agents such as econazole, clotrimazole, and bifonazole. it has shown superior antifungal activity in certain experimental conditions. The uniqueness of this compound lies in its specific inhibition of CYP51A1 and its efficacy in treating resistant fungal strains . Similar compounds include:
- Econazole
- Clotrimazole
- Bifonazole
These compounds also target fungal CYP51A1 but may differ in their pharmacokinetic properties, spectrum of activity, and clinical applications .
Properties
IUPAC Name |
1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBJMFRJPALNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869557 | |
Record name | Becliconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112893-26-2, 192446-75-6, 192446-76-7 | |
Record name | Becliconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112893262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Becliconazole, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Becliconazole, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Becliconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BECLICONAZOLE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C78X4F03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BECLICONAZOLE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q380FV0AN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BECLICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5361814USE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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